molecular formula C4H9NO2 B085939 Ethyl methylcarbamate CAS No. 105-40-8

Ethyl methylcarbamate

Cat. No.: B085939
CAS No.: 105-40-8
M. Wt: 103.12 g/mol
InChI Key: SURZCVYFPAXNGN-UHFFFAOYSA-N
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Description

Ethyl methylcarbamate, also known as ethyl N-methylcarbamate, is an organic compound with the molecular formula C4H9NO2. It is a carbamate ester derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methylcarbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with methylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ether solvent at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful addition of ethyl chloroformate to a cooled solution of methylamine and sodium hydroxide, followed by extraction and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbamates.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides and amines are commonly used.

Major Products:

Scientific Research Applications

Ethyl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein modification.

    Medicine: It has been explored for its potential use in drug development and as a pharmacological agent.

    Industry: It is used in the production of pesticides, fungicides, and herbicides

Comparison with Similar Compounds

Ethyl methylcarbamate is similar to other carbamate esters such as methyl carbamate, propyl carbamate, and butyl carbamate. it is unique in its specific molecular structure and reactivity:

This compound stands out due to its balance of reactivity and stability, making it a versatile compound in various fields.

Properties

IUPAC Name

ethyl N-methylcarbamate
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InChI

InChI=1S/C4H9NO2/c1-3-7-4(6)5-2/h3H2,1-2H3,(H,5,6)
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InChI Key

SURZCVYFPAXNGN-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NC
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Molecular Formula

C4H9NO2
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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DSSTOX Substance ID

DTXSID2031746
Record name Ethyl N-methylcarbamate
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Molecular Weight

103.12 g/mol
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Physical Description

N-methylcarbamic acid, ethyl ester is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO]
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170 °C @ 760 MM HG
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Record name ETHYL N-METHYLCARBAMATE
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Flash Point

163.5 °F (NTP, 1992)
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOLUBLE IN ALCOHOL
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Record name ETHYL N-METHYLCARBAMATE
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Density

1.011 at 66.9 °F (NTP, 1992) - Denser than water; will sink, 1.0115 @ 20 °C/4 °C
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Record name ETHYL N-METHYLCARBAMATE
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Vapor Pressure

1 mmHg at 79.7 °F ; 20 mmHg at 169.0 °F; 100 mmHg at 234 °F (NTP, 1992)
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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CAS No.

105-40-8
Record name N-METHYLCARBAMIC ACID, ETHYL ESTER
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Record name Carbamic acid, N-methyl-, ethyl ester
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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